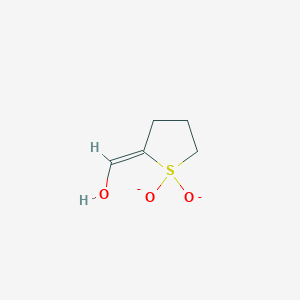
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is an organic compound characterized by a thiolane ring with a dioxido substituent and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol typically involves the reaction of thiolane derivatives with oxidizing agents. One common method includes the use of hydrogen peroxide or peracids to introduce the dioxido group into the thiolane ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction efficiency is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a thiolane ring.
Substitution: Nucleophilic substitution reactions can replace the methanol group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds.
Applications De Recherche Scientifique
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-(1,1-dioxidothiolan-2-ylidene)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The methanol group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-(1,1-dioxidothiolan-2-ylidene)ethanol: Similar structure but with an ethanol group instead of methanol.
(Z)-(1,1-dioxidothiolan-2-ylidene)propane: Contains a propane group, leading to different chemical properties.
Uniqueness
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol is unique due to its specific combination of a thiolane ring with a dioxido substituent and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H8O3S-2 |
|---|---|
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
(Z)-(1,1-dioxidothiolan-2-ylidene)methanol |
InChI |
InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h4,6-8H,1-3H2/p-2/b5-4- |
Clé InChI |
MMFSLHZHJNCDPC-PLNGDYQASA-L |
SMILES isomérique |
C1C/C(=C/O)/S(C1)([O-])[O-] |
SMILES canonique |
C1CC(=CO)S(C1)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


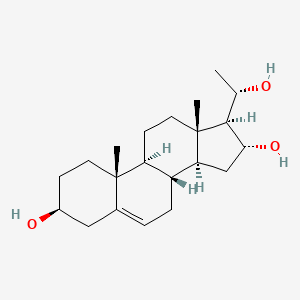
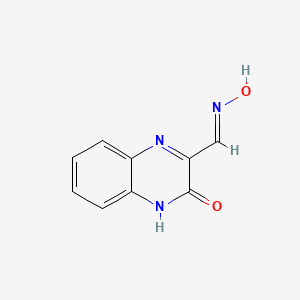
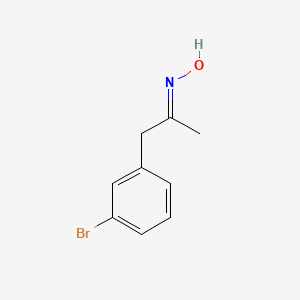
![(2R,3S,4R,5E)-5-[(E)-[(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-ylidene]hydrazinylidene]hexane-1,2,3,4-tetrol](/img/structure/B13823438.png)
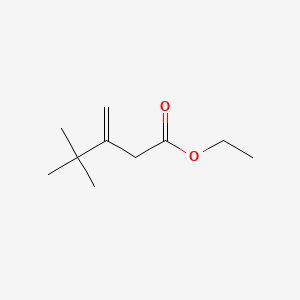
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]](/img/structure/B13823455.png)
![2-{[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B13823461.png)
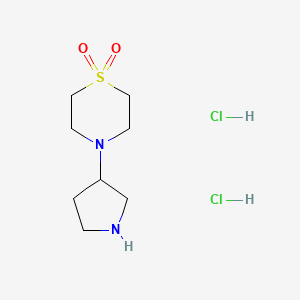
![[4-(Aminomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid;hydrochloride](/img/structure/B13823473.png)
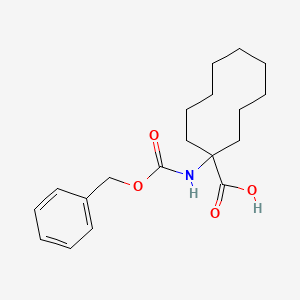
![N,N-dimethyl-3-(2,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)propan-1-amine](/img/structure/B13823480.png)
![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B13823499.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-hydroxy-1-benzothiophen-2-yl)ethanone](/img/structure/B13823500.png)
![1-(4-Difluoromethoxy-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylicacid](/img/structure/B13823501.png)
